molecular formula C22H18O7 B1215618 Mycotoxin 81 CAS No. 93513-59-8

Mycotoxin 81

Cat. No.: B1215618
CAS No.: 93513-59-8
M. Wt: 394.4 g/mol
InChI Key: TUSQXSZBOGDCBU-UHFFFAOYSA-N
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Description

Mycotoxin 81, identified as Fumonisin 81 in literature, is a mycotoxin produced primarily by Fusarium species. It is structurally analogous to sphinganine, a key component of sphingolipid metabolism, and disrupts ceramide synthase activity, leading to sphingolipid accumulation and cellular dysfunction . Fumonisin 81 has been implicated in livestock health issues, such as diarrhea in poultry at concentrations ≥8.5 mg/kg in feed, and poses risks to human health through contaminated staple crops like maize and sorghum . Its prevalence in food and feed matrices necessitates rigorous analytical and regulatory measures.

Properties

CAS No.

93513-59-8

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

8-(4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-4-yloxy)-1,5-dihydroxy-3-methylanthracene-9,10-dione

InChI

InChI=1S/C22H18O7/c1-10-8-12-17(14(24)9-10)21(26)19-16(3-2-13(23)18(19)20(12)25)29-22-11-4-6-27-15(11)5-7-28-22/h2-4,8-9,15,22-24H,5-7H2,1H3

InChI Key

TUSQXSZBOGDCBU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)OC4C5=CCOC5CCO4

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)OC4C5=CCOC5CCO4

Synonyms

1,5-dihydroxy-3-methyl-8-((2,6,7,7a-tetrahydro-4H-furo(3,2c)pyran-4-yl)oxy)-9,10-anthracenedione
MT-81 toxin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mycotoxin 81 involves the cultivation of specific fungal species under controlled environmental conditions. The fungi are grown on substrates that mimic their natural growth environments, such as grains or nuts. The production of this compound is influenced by factors such as pH, temperature, humidity, and substrate nutrition .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungi are cultured in bioreactors with optimized conditions to maximize toxin yield. Post-cultivation, the mycotoxin is extracted and purified using techniques such as solid-phase extraction, liquid-liquid extraction, and matrix solid phase dispersion .

Chemical Reactions Analysis

pH-Dependent Stability

MON demonstrates instability in acidic environments (pH < 5), undergoing decarboxylation to form reactive intermediates. Under neutral to alkaline conditions (pH 7–9), it remains stable but can chelate divalent cations like Ca2+^{2+} and Mg2+^{2+}, disrupting cellular ion homeostasis .

ConditionReaction PathwayProducts Identified
pH < 5DecarboxylationCyclopropanone derivatives
pH 7–9Chelation with metal ionsStable ion complexes
UV light (254 nm)PhotodegradationUnidentified polar metabolites

Oxidative Reactions

In vitro studies show MON reacts with hydrogen peroxide (H2_2O2_2) via Fenton-like mechanisms, generating hydroxyl radicals (- OH) that induce DNA strand breaks in human lymphocytes at concentrations ≥2.5 μM . This oxidative pathway correlates with observed genotoxicity in mammalian cells.

Structural Analogues and Cross-Reactivity

MON shares structural homology with other cyclobutane mycotoxins, enabling competitive inhibition of mitochondrial enzymes:

Enzyme Inhibition Kinetics

EnzymeIC50_{50} (μM)Mechanism
Pyruvate dehydrogenase4.2 ± 0.3Competitive inhibition at TPP site
Succinate dehydrogenase8.9 ± 1.1Non-competitive binding

Data derived from avian cardiomyocyte assays show MON disrupts cardiac energy metabolism via these targets .

Analytical Detection and Artifact Formation

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) analyses reveal MON forms ammonium adducts ([M+NH4_4]+^+) during ionization, requiring 5 mM ammonium formate in mobile phases to stabilize the signal . Artifact formation occurs when extraction solvents contain >0.1% formic acid, inducing partial cyclization to furan derivatives.

Scientific Research Applications

Mycotoxin 81 has a wide range of applications in scientific research:

Mechanism of Action

Mycotoxin 81 exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Structural and Functional Differences

Mycotoxin 81 belongs to the fumonisin class, characterized by a long-chain polyketide backbone. Key structural and functional distinctions from other major mycotoxins are outlined below:

Mycotoxin Structural Class Primary Target Pathway Mechanism of Toxicity
Fumonisin 81 Fumonisin (hydrolyzed) Sphingolipid metabolism Inhibits ceramide synthase, disrupts membrane integrity
Aflatoxin B1 Difuranocoumarin DNA/RNA synthesis Forms DNA adducts, carcinogenic
Deoxynivalenol Trichothecene (Type B) Protein synthesis Inhibits ribosome function, immunosuppressive
Zearalenone Resorcylic acid lactone Estrogen receptor signaling Mimics estrogen, endocrine disruption

Prevalence and Regulatory Limits

Global surveys highlight variations in occurrence and regulatory thresholds:

Mycotoxin Prevalence in Feed/Food (%) Common Matrices Regulatory Limit (μg/kg) Key Regions
Fumonisin 81 25–33% (maize, apple juice) Maize, sorghum, fruits 1,000–4,000 (feed) EU, India, South Africa
Aflatoxin B1 5–20% Nuts, cereals 2–20 (food) Global
Deoxynivalenol 81% (global feed samples) Cereals 500–2,000 (cereals) EU, North America

Analytical Challenges and Methodologies

Detection methods vary in sensitivity and specificity:

Method This compound Aflatoxin B1 Deoxynivalenol
LC-MS/MS Gold standard (LOD: 0.1 μg/kg) Highly accurate (LOD: 0.01 μg/kg) Multi-mycotoxin panels
ELISA Risk of overestimation (cross-reactivity) Moderate accuracy Limited specificity
QuEChERS Effective for cereals Requires cleanup for lipids Widely validated

Toxicological Impacts

  • Fumonisin 81 : Linked to growth suppression in poultry and esophageal cancer in humans via chronic exposure .
  • Aflatoxin B1: Potent hepatocarcinogen; synergizes with hepatitis B virus .
  • Deoxynivalenol: Causes feed refusal in livestock and immune dysfunction .

Key Research Findings and Gaps

  • Co-occurrence : this compound often coexists with aflatoxins in maize, complicating risk assessments .
  • Mitigation : Binding agents (e.g., clays) show efficacy against this compound but require validation against newer mycotoxins .

Q & A

Q. What are the key considerations for sampling procedures when analyzing Mycotoxin 81 in agricultural commodities?

Sampling must ensure representativeness and avoid contamination. Collect incremental samples (≥50 g per replicate) from homogeneous lots, using clean, leak-proof containers to prevent moisture or cross-contamination . Samples should be stored in cool, dark conditions and dispatched promptly to laboratories. For cereals or milk products, follow EU Commission guidelines on lot weights (<15 tonnes) and incremental sampling frequencies .

Q. How should researchers design experiments to validate this compound detection methods?

Method validation requires assessing parameters like limit of detection (LOD), limit of quantification (LOQ), recovery rates, and matrix effects. Use triplicate analyses to ensure reproducibility, and cross-validate results with accredited laboratories using referee samples in cases of non-compliance . Include both spiked samples and negative controls to account for matrix interference .

Q. What ethical considerations apply to this compound studies involving human or animal subjects?

Ethical protocols must address participant selection criteria, informed consent, and potential health risks. For epidemiological studies, ensure transparency in data collection and align with institutional review boards (IRBs). Reference ethical codes (e.g., FINER criteria) to ensure feasibility, relevance, and non-maleficence .

Q. What statistical approaches are suitable for low-concentration this compound data?

Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions. Bayesian models can address uncertainty in trace-level detection, while regression analysis may correlate contamination levels with environmental factors (e.g., humidity, storage conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound detection results from different analytical platforms?

Discrepancies may arise from matrix effects or method sensitivity. Cross-validate using LC-MS/MS (for specificity) and immunoassays (for high-throughput screening). Apply harmonized protocols, such as those in Commission Regulation 516/2014, and consult third-party laboratories for referee analysis .

Q. What advanced techniques enable co-occurrence analysis of this compound with other mycotoxins?

Multi-toxin profiling requires LC-MS/MS with Spectrum 380® technology, which detects >380 mycotoxins in a single run. Optimize extraction protocols (e.g., QuEChERS) to recover both polar and non-polar toxins. Co-occurrence patterns should be statistically modeled to assess synergistic toxicological effects .

Q. How can experimental designs address heterogeneous distribution of this compound in bulk commodities?

Use stratified sampling to account for spatial variability (e.g., hotspots in storage silos). Apply geostatistical tools (e.g., kriging) to map contamination gradients. For validation, homogenize samples to ≥1 kg and replicate analyses across subsamples .

Q. What are the challenges in standardizing this compound detection across international laboratories?

Variability arises from differences in extraction efficiency, calibration standards, and instrumentation. Participate in proficiency testing programs and adopt ISO/IEC 17025-accredited methods. Report results with measurement uncertainty intervals to facilitate data comparability .

Methodological Guidance

Q. How should researchers prepare and store this compound samples to prevent degradation?

Avoid exposure to sunlight, moisture, or temperature fluctuations. Store in food-grade plastic bags or jars at ≤4°C. For long-term preservation, freeze samples at -20°C and document chain-of-custody protocols .

Q. What literature review strategies are effective for identifying knowledge gaps in this compound research?

Use systematic reviews with keywords (e.g., "this compound metabolism," "detection methods") across PubMed, Web of Science, and Google Scholar. Prioritize studies employing LC-MS/MS or validated immunoassays. Apply PICO/FINER frameworks to refine hypotheses 17.

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